1-[5-HYDROXY-3-METHYL-5-(PYRIDIN-3-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(2-METHYLPHENOXY)ETHAN-1-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-HYDROXY-3-METHYL-5-(PYRIDIN-3-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(2-METHYLPHENOXY)ETHAN-1-ONE is a complex organic compound that features a pyrazole ring fused with a pyridine moiety and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-HYDROXY-3-METHYL-5-(PYRIDIN-3-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(2-METHYLPHENOXY)ETHAN-1-ONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the pyridine and phenoxy groups. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and phenols. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reaction time is crucial to ensure consistency and efficiency. Purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions
1-[5-HYDROXY-3-METHYL-5-(PYRIDIN-3-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(2-METHYLPHENOXY)ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
1-[5-HYDROXY-3-METHYL-5-(PYRIDIN-3-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(2-METHYLPHENOXY)ETHAN-1-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[5-HYDROXY-3-METHYL-5-(PYRIDIN-3-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(2-METHYLPHENOXY)ETHAN-1-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-[5-HYDROXY-3-METHYL-5-(PYRIDIN-3-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(2-CHLOROPHENOXY)ETHAN-1-ONE
- 1-[5-HYDROXY-3-METHYL-5-(PYRIDIN-3-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(2-FLUOROPHENOXY)ETHAN-1-ONE
Uniqueness
The uniqueness of 1-[5-HYDROXY-3-METHYL-5-(PYRIDIN-3-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(2-METHYLPHENOXY)ETHAN-1-ONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxyl group and the methylphenoxy moiety can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(5-hydroxy-3-methyl-5-pyridin-3-yl-4H-pyrazol-1-yl)-2-(2-methylphenoxy)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-13-6-3-4-8-16(13)24-12-17(22)21-18(23,10-14(2)20-21)15-7-5-9-19-11-15/h3-9,11,23H,10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMUDORMOBZRZTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(C1)(C2=CN=CC=C2)O)C(=O)COC3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.